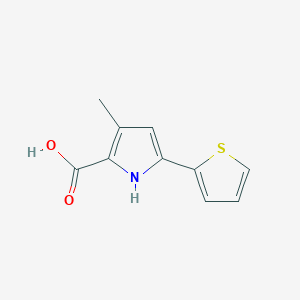

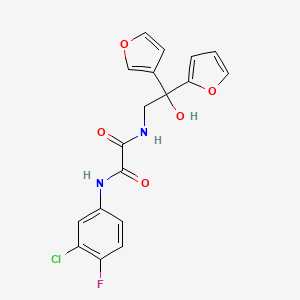

3-Methyl-5-(thiophen-2-yl)-1H-pyrrole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .

Synthesis Analysis

Thiophene derivatives have been prepared from enaminones via reactions with different nucleophiles and electrophiles . For example, heating enaminone in acetic acid and in the presence of ammonium acetate can lead to the formation of certain thiophene derivatives .Molecular Structure Analysis

The molecular structure of thiophene derivatives can be determined using techniques such as 1H NMR and mass spectrometry .Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including Suzuki cross-coupling reactions .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique

Antimicrobial Activity

Thiophene derivatives have shown significant antimicrobial activity . For instance, certain thiophene-containing compounds have exhibited activity comparable to standard drugs like ampicillin and gentamicin against various bacterial species .

Antifungal Activity

Some thiophene derivatives have demonstrated potent activity against fungi such as Aspergillus fumigates . This suggests potential applications in the development of new antifungal agents.

Anti-Diabetic Properties

Thiophene derivatives are known to have potential anti-diabetic properties . This opens up possibilities for the development of new treatments for diabetes mellitus.

Antihypertensive Properties

Thiophene derivatives have also been associated with antihypertensive effects , indicating potential use in the management of high blood pressure.

Anti-Inflammatory and Analgesic Properties

Compounds containing the thiophene moiety have shown analgesic and anti-inflammatory properties , suggesting their potential use in pain management and treatment of inflammatory conditions.

Cholesterol Inhibition

Thiophene derivatives have been identified as potential cholesterol inhibitors , which could be beneficial in the treatment of cardiovascular diseases.

Antiviral Properties

Indole derivatives, which share structural similarities with pyrrole, have shown antiviral properties . This suggests that “3-Methyl-5-(thiophen-2-yl)-1H-pyrrole-2-carboxylic acid” could potentially be explored for antiviral applications.

Anticancer Properties

Thiophene derivatives have been used as raw materials in the synthesis of anticancer agents . This indicates a potential application of “3-Methyl-5-(thiophen-2-yl)-1H-pyrrole-2-carboxylic acid” in cancer research.

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-methyl-5-thiophen-2-yl-1H-pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-6-5-7(8-3-2-4-14-8)11-9(6)10(12)13/h2-5,11H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFZBJIYVSNNIBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1)C2=CC=CS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-5-(thiophen-2-yl)-1H-pyrrole-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2414422.png)

![6-[5-[2-(2-Chlorophenyl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2414424.png)

![2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide](/img/structure/B2414425.png)

![1-butyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B2414430.png)

![2-(benzenesulfonyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2414432.png)

![1-[(1Z)-1-hydroxyimino-6-methyl-3,4-dihydro-2H-carbazol-9-yl]-3-(2-methylbenzimidazol-1-yl)propan-2-ol](/img/structure/B2414435.png)

![8-bromo-5-((4-(tert-butyl)phenyl)sulfonyl)-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2414443.png)